5-bromo-N-(3-fluoropyridin-4-yl)furan-3-carboxamide
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Overview
Description
5-bromo-N-(3-fluoropyridin-4-yl)furan-3-carboxamide is a heterocyclic compound that features a furan ring substituted with a bromine atom and a carboxamide group, as well as a fluoropyridine moiety
Preparation Methods
One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to yield the desired fluoropyridine . The furan ring can be synthesized through various methods, including the condensation of appropriate precursors . Industrial production methods may involve optimizing these synthetic routes for higher yields and purity.
Chemical Reactions Analysis
5-bromo-N-(3-fluoropyridin-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-(3-fluoropyridin-4-yl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antiviral agent due to its unique structural features.
Biological Studies: The compound can be used to study the effects of fluorinated pyridines on biological systems.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-fluoropyridin-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(3-fluoropyridin-4-yl)furan-3-carboxamide include other furan derivatives and fluoropyridine-containing molecules. For example:
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound also features a furan ring and a bromine atom but has different substituents, leading to distinct properties.
Fluorinated Pyridines: These compounds share the fluoropyridine moiety and exhibit unique chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-(3-fluoropyridin-4-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O2/c11-9-3-6(5-16-9)10(15)14-8-1-2-13-4-7(8)12/h1-5H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLUQVJIPMMQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NC(=O)C2=COC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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